2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol
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Overview
Description
2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol typically involves multiple steps, including the formation of the carbonimidoyl group and the attachment of the nonoxyphenol moiety. Common synthetic routes may involve the use of reagents such as organoboron compounds in Suzuki-Miyaura coupling reactions . Reaction conditions often include the use of palladium catalysts and bases like potassium carbonate, with solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and catalysts would be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonimidoyl group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-methoxyphenol
- 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-ethoxyphenol
Uniqueness
Compared to similar compounds, 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol has unique properties due to the presence of the nonoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C20H33NO3 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol |
InChI |
InChI=1S/C20H33NO3/c1-4-5-6-7-8-9-10-13-24-17-11-12-18(20(22)15-17)19(21-23)14-16(2)3/h11-12,15-16,22-23H,4-10,13-14H2,1-3H3/b21-19+ |
InChI Key |
YVRKGHOKFZIEKJ-XUTLUUPISA-N |
Isomeric SMILES |
CCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/CC(C)C)O |
Canonical SMILES |
CCCCCCCCCOC1=CC(=C(C=C1)C(=NO)CC(C)C)O |
Origin of Product |
United States |
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